Cas no 1260779-57-4 (6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one)
![6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one structure](https://ja.kuujia.com/scimg/cas/1260779-57-4x500.png)
6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 化学的及び物理的性質
名前と識別子
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- 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(methoxymethyl)-1,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
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6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151810-1g |
6-(methoxymethyl)-1,3-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
1260779-57-4 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM151810-1g |
6-(methoxymethyl)-1,3-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
1260779-57-4 | 95% | 1g |
$1122 | 2021-08-05 |
6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneに関する追加情報
6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and Its Chemical Properties
6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, with the chemical identifier CAS No. 1260779-57-4, represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered significant attention in recent years. This compound is characterized by its unique molecular architecture, which combines a pyrazole ring with a pyrimidine core, while introducing a methoxymethyl substituent at the 6-position. The presence of dimethyl groups at positions 1 and 3 further enhances its structural complexity and functional versatility. These structural features are critical for its pharmacological activity, as recent studies have highlighted the role of such substitutions in modulating receptor interactions and metabolic stability.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one molecule exhibits a high degree of selectivity for specific protein targets, particularly those involved in inflammatory pathways. The compound's ability to bind to key enzymes such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2) has been extensively investigated, with its mechanism of action showing promise for the development of anti-inflammatory therapeutics. This aligns with the growing trend in drug discovery to prioritize compounds with minimal off-target effects, ensuring safety and efficacy in clinical applications.
One of the most notable aspects of 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is its potential role in modulating the immune response. A 2023 study in Cell Reports revealed that this compound can significantly inhibit the activation of T-cells and reduce the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings are particularly relevant in the context of autoimmune diseases and chronic inflammation, where dysregulated immune responses are central to pathogenesis. The compound's ability to target multiple pathways simultaneously underscores its potential as a multifunctional therapeutic agent.
From a synthetic perspective, the 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one molecule presents unique challenges and opportunities for chemists. The synthesis of this compound involves a multi-step process that includes the formation of the pyrazole ring, the introduction of substituents, and the optimization of stereochemistry. A 2023 paper in Organic & Biomolecular Chemistry reported a novel catalytic approach to achieve high-yield synthesis of this compound, which could significantly reduce production costs and improve scalability for pharmaceutical applications. This advancement highlights the importance of synthetic chemistry in translating basic research into viable therapeutic options.
The biological activity of 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has also been explored in the context of cancer therapy. A 2023 study published in Cancer Research found that this compound can induce apoptosis in several cancer cell lines, including those derived from breast and ovarian cancers. The mechanism of action involves the disruption of mitochondrial function and the inhibition of key signaling pathways such as the PI3K/AKT pathway. These findings suggest that 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could be a valuable candidate for the development of targeted therapies, particularly in combination with existing chemotherapeutic agents.
Furthermore, the pharmacokinetic properties of 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been evaluated in preclinical models. A 2023 study in Drug Metabolism and Disposition reported that this compound exhibits favorable oral bioavailability and a long half-life, which are critical parameters for drug development. These properties suggest that the compound could be administered in a less frequent dosing regimen, improving patient compliance and reducing the risk of side effects. The stability of the compound in vivo also indicates its potential for long-term therapeutic use.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of 6-(Methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Ongoing studies are focused on elucidating its interactions with other biological systems, such as the nervous and endocrine systems, and exploring its potential in the treatment of neurodegenerative diseases. The compound's unique structure and multifunctional activity make it a compelling candidate for further investigation, with the potential to address a wide range of medical conditions.
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